2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Description
This compound is a pyridazinone-based acetamide derivative featuring a 4-fluorophenyl group at the 3-position of the pyridazinone ring and a [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl substituent on the acetamide nitrogen. Its molecular structure integrates multiple heterocyclic systems, which are strategically designed to enhance binding affinity and selectivity toward biological targets, particularly in neurological or inflammatory pathways . The 4-fluorophenyl group contributes to lipophilicity and metabolic stability, while the triazolo-pyridine moiety may facilitate interactions with enzymes or receptors through hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C19H15FN6O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C19H15FN6O2/c20-14-6-4-13(5-7-14)15-8-9-19(28)26(24-15)12-18(27)21-11-17-23-22-16-3-1-2-10-25(16)17/h1-10H,11-12H2,(H,21,27) |
InChI Key |
PBIQNOGNZAJAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(triazolo[4,3-a]pyridin-3-ylmethyl)acetamide can be approached through a convergent strategy involving three key components:
- 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl acetic acid or its activated derivative
2.triazolo[4,3-a]pyridin-3-ylmethylamine - Coupling reagents for amide bond formation
This disconnection approach allows for parallel synthesis of the key intermediates, optimizing overall efficiency and yield.
Synthesis of the Pyridazinone Component
Formation of the Pyridazinone Core
The synthesis typically begins with the preparation of the pyridazinone scaffold. Several approaches have been documented:
Method A: From Pyridazin-3(2H)-one Derivatives
Synthesis of the Triazolopyridine Component
Preparation oftriazolo[4,3-a]pyridine
The synthesis of the triazolopyridine moiety generally follows established heterocyclic chemistry procedures:
From 2-Aminopyridine Derivatives
2-Aminopyridine is converted to the corresponding hydrazine through diazotization followed by reduction. The resulting 2-hydrazinylpyridine undergoes cyclization with formic acid or a formic acid equivalent (e.g., trimethyl orthoformate) under reflux conditions to form [1,2,4]triazolo[4,3-a]pyridine.
This approach provides the triazolopyridine core in 55-65% yield over two steps.
Functionalization with Methylamine Group
Final Coupling Reaction
The synthesis culminates in the coupling of the two key components to form the target compound:
Amide Bond Formation
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (1.0 equiv.) is dissolved in DMF (10 mL/g), followed by addition of HATU (1.2 equiv.) and N,N-diisopropylethylamine (2.5 equiv.). After activation for 15 minutes, [1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamine (1.1 equiv.) is added, and the mixture is stirred at room temperature for 12-24 hours.
This coupling step typically proceeds with yields of 75-85%.
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Time | Catalyst/Additives | Typical Yield |
|---|---|---|---|---|---|---|
| Pyridazinone formation (Method A) | 4-Fluorophenylboronic acid, Pyridazinone precursor | DCM | RT | 12-24 h | Cu(OAc)₂, Pyridine, Pyridine N-oxide | 70-85% |
| Pyridazinone formation (Method B) | 4-Fluorobenzaldehyde, β-ketoester, Hydrazine | Ethanol | Reflux | 4-6 h | Acetic acid (cat.) | 50-65% |
| N-alkylation | Pyridazinone, Ethyl bromoacetate | DMF | 70°C | 12 h | K₂CO₃ | 75-85% |
| Ester hydrolysis | Alkylated pyridazinone ester | THF/H₂O | RT | 4-6 h | LiOH | 85-95% |
| Triazolopyridine formation | 2-Hydrazinylpyridine, Formic acid | n-Butanol | Reflux | 24 h | - | 55-65% |
| Methylamine introduction | Triazolopyridine, HCHO, NaCN | MeOH/H₂O | 0-5°C | 6 h | - | 60-70% |
| Amide coupling | Acetic acid derivative, Amine, HATU | DMF | RT | 12-24 h | DIPEA | 75-85% |
Alternative Synthetic Approaches
Direct C-H Functionalization
Recent advances in C-H activation chemistry offer an alternative for introducing the fluorophenyl group directly onto the pyridazinone core:
Pyridazin-3(2H)-one is treated with 4-fluoroiodobenzene (1.2 equiv.), palladium(II) acetate (5 mol%), tri(cyclohexyl)phosphine tetrafluoroborate (10 mol%), and potassium carbonate (2 equiv.) in N,N-dimethylacetamide at 120°C for 12 hours.
This approach can streamline the synthesis by eliminating the need for pre-functionalized starting materials, though selectivity control can be challenging.
Solid-Phase Synthesis Approach
For library generation or high-throughput synthesis, a solid-phase strategy can be employed:
The pyridazinone component is anchored to a suitable resin through the carboxylic acid functionality. Sequential coupling with the triazolopyridine amine, followed by cleavage from the resin, provides the target compound.
This approach facilitates rapid synthesis of analogs but may result in lower overall yields (40-60%) compared to solution-phase methods.
Purification and Characterization
Purification Methods
Effective purification is crucial for obtaining the target compound in high purity:
Column Chromatography
| Compound Stage | Stationary Phase | Mobile Phase | RF Value |
|---|---|---|---|
| Pyridazinone intermediate | Silica gel | Hexane/EtOAc (7:3) | 0.35-0.45 |
| N-alkylated intermediate | Silica gel | DCM/MeOH (95:5) | 0.40-0.50 |
| Final compound | Silica gel | DCM/MeOH (9:1) | 0.30-0.40 |
Recrystallization
The final compound can be purified by recrystallization using ethanol/water or acetone/hexane solvent systems. Typical protocol involves dissolution in minimal hot primary solvent, followed by slow addition of the anti-solvent and cooling to induce crystallization.
Characterization Data
Comprehensive characterization of the final compound typically includes:
Nuclear Magnetic Resonance Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆): Expected signals include aromatic protons from both heterocyclic systems (δ 7.2-8.5 ppm), methylene protons of the acetamide linker (δ 4.5-5.0 ppm), and the amide NH proton (δ 8.5-9.0 ppm).
- ¹³C NMR (100 MHz, DMSO-d₆): Signals for carbonyl carbons (δ 160-170 ppm), aromatic carbons (δ 110-150 ppm), and methylene carbons (δ 40-50 ppm).
- ¹⁹F NMR: Signal for the fluorine atom of the fluorophenyl group (around δ -110 to -115 ppm).
Mass Spectrometry
- HRMS (ESI+): Calculated for C₁₉H₁₅FN₆O₂ [M+H]⁺: 379.1318
- Common fragmentation patterns include loss of the fluorophenyl group and cleavage at the amide bond.
Industrial Scale Production Considerations
Process Optimization
For large-scale synthesis, several modifications to the laboratory procedures are typically implemented:
The copper-catalyzed coupling is performed in a jacketed reactor with mechanical stirring, employing a slow addition of reagents via pumps to control exotherms. Catalyst loading is reduced to 2-3 mol% through optimization studies, and continuous extraction methods replace traditional liquid-liquid separations for workup.
Continuous Flow Chemistry
Implementation of continuous flow technology can significantly improve efficiency:
The N-alkylation step can be performed in a continuous flow reactor with an immobilized base (polymer-supported K₂CO₃), allowing for better control of reaction parameters and reduced reaction times (1-2 hours versus 12 hours in batch).
This approach can increase throughput by 3-5 fold while maintaining or improving yields.
Challenges and Troubleshooting
Common synthetic challenges encountered during the preparation of this compound include:
Issue-Solution Table
| Challenge | Potential Cause | Solution |
|---|---|---|
| Low yield in pyridazinone formation | Oxidation of boronic acid, poor copper catalyst activity | Use excess boronic acid (1.5 equiv.), ensure fresh catalyst, add ligand (e.g., 2,2'-bipyridine) |
| Regioselectivity in N-alkylation | Multiple reactive nitrogens | Control temperature (start at 0°C, gradually warm), use slight excess of base (1.2 equiv.) |
| Poor amide coupling efficiency | Steric hindrance, inadequate activation | Try alternative coupling reagents (EDC/HOBt, TBTU), extend activation time to 30 min |
| Product stability issues | Sensitivity to acid/base conditions | Avoid strongly acidic/basic conditions during workup, store product under nitrogen at -20°C |
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyridazinone and triazolopyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the aromatic rings .
Scientific Research Applications
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Key Observations :
- The triazolo-pyridine group in the target compound confers superior binding to kinase domains compared to simpler pyridinyl substituents (e.g., compound) due to its planar, electron-rich structure .
- The 4-fluorophenyl group is conserved across analogues to maintain hydrophobic interactions with target proteins, but its position on the pyridazinone ring minimizes steric hindrance .
- Compounds from , while structurally distinct (benzo[b][1,4]oxazin core), exhibit lower selectivity despite comparable molecular weights, highlighting the importance of the pyridazinone scaffold in target specificity .
Pharmacological and Physicochemical Properties
- In vitro Activity : In kinase inhibition assays, the target compound shows IC₅₀ values of 12 nM for JAK3 vs. 85 nM for the compound, indicating a 7-fold improvement in potency .
- Metabolic Stability : Microsomal stability studies reveal a 45% remaining parent compound after 1 hour (vs. 18% for the compound), attributed to the triazolo-pyridine group’s resistance to oxidative metabolism .
Biological Activity
The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multiple steps of organic reactions:
- Formation of the Pyridazinone Core : This is achieved through cyclization of hydrazine derivatives with diketones.
- Introduction of the Fluorophenyl Group : Often accomplished via Suzuki-Miyaura coupling using a boronic acid derivative.
- Attachment of the Triazolo-Pyridine Moiety : This is introduced through nucleophilic substitution reactions.
Industrial methods focus on optimizing these steps for higher yield and purity while ensuring scalability for production.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The structural components, such as the fluorophenyl group and the pyridazinone core, play critical roles in binding to these targets. The triazolo-pyridinylmethyl acetamide moiety may enhance selectivity and efficacy.
Therapeutic Potential
Research indicates that this compound exhibits potential in several therapeutic areas:
- Anti-inflammatory Activity : Similar compounds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes and carbonic anhydrases (CA), which are implicated in inflammatory processes. For instance, pyridazinone derivatives have shown inhibition constants ranging from 5.3 to 106.4 nM against various isoforms of hCA and COX enzymes .
- Anticancer Properties : The compound's ability to inhibit specific cancer-related isoforms has been noted, with some derivatives showing potent activity in low nanomolar ranges against hCA IX isoform .
- Neuroprotective Effects : Certain studies suggest potential neuroprotective activities, although specific data on this compound is limited.
Inhibitory Activity Against Enzymes
A study explored the inhibitory effects of pyridazinone derivatives on hCA isoforms I, II, IX, and XII. The results demonstrated that certain modifications significantly enhanced inhibitory potency:
| Compound | hCA II Inhibition Constant (nM) | hCA IX Inhibition Constant (nM) |
|---|---|---|
| 5a | 5.3 | 4.9 |
| 7c | 37.1 | 19.4 |
| 7f | 31.6 | 6.4 |
These findings support the hypothesis that structural modifications can lead to improved biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
